
8,8-Dimethoxyoctanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethoxyoctanal is an organic compound with the molecular formula C10H20O3 It is a derivative of octanal, where two methoxy groups are attached to the eighth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxyoctanal typically involves the reaction of octanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the dimethoxy derivative. The reaction conditions generally include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures around 50-70°C.
Solvent: Methanol is used both as a reactant and solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where octanal and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 8,8-Dimethoxyoctanal can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 8,8-Dimethoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 8,8-Dimethoxyoctanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 8,8-Dimethoxyoctanoic acid.
Reduction: 8,8-Dimethoxyoctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8,8-Dimethoxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 8,8-Dimethoxyoctanal involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. The methoxy groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. Additionally, its aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation.
類似化合物との比較
8,8-Dimethoxy-2-octanol: A similar compound where the aldehyde group is reduced to an alcohol.
8,8-Dimethoxy-2,6-dimethyl-2-octanol: Another derivative with additional methyl groups on the carbon chain.
Comparison:
8,8-Dimethoxyoctanal vs. 8,8-Dimethoxy-2-octanol: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the alcohol derivative.
This compound vs. 8,8-Dimethoxy-2,6-dimethyl-2-octanol: The presence of additional methyl groups in the latter compound can influence its steric properties and reactivity, making it less reactive in certain substitution reactions.
特性
CAS番号 |
148315-77-9 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
8,8-dimethoxyoctanal |
InChI |
InChI=1S/C10H20O3/c1-12-10(13-2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
IMYGEMWEMNADHV-UHFFFAOYSA-N |
正規SMILES |
COC(CCCCCCC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


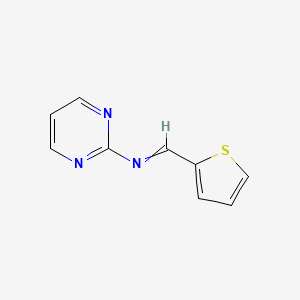
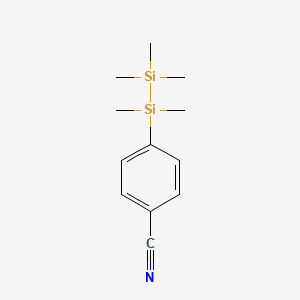

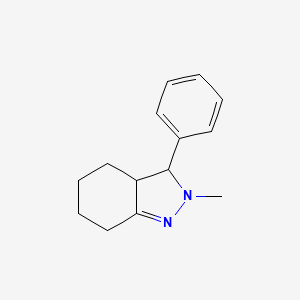
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
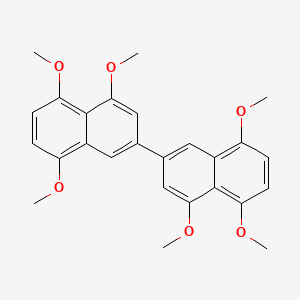

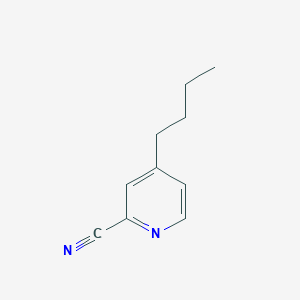
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)

